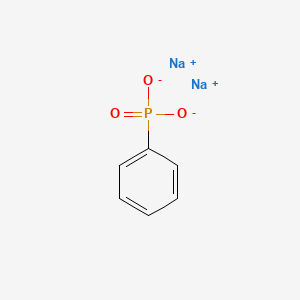

Phenylphosphonic Acid Disodium Salt

概要

説明

Phenylphosphonic Acid Disodium Salt, also known as Benzenephosphonic Acid Disodium Salt, is a chemical compound with the molecular formula C6H5Na2O3P . It is a white to almost white powder or crystal .

Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .

Molecular Structure Analysis

The molecular weight of Phenylphosphonic Acid Disodium Salt is 202.06 . The IUPAC name for this compound is disodium;dioxido-oxo-phenyl-$l^ {5}-phosphane .

Physical And Chemical Properties Analysis

Phenylphosphonic Acid Disodium Salt is a solid at 20 degrees Celsius . . The compound appears as a white to almost white powder or crystal .

科学的研究の応用

Hydrolysis of Phosphinates and Phosphonates

- Summary of Application : Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds .

- Methods of Application : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .

- Results or Outcomes : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Reducing Flammability of Ethylene-Vinyl-Acetate Copolymer

- Summary of Application : A phosphorous-containing flame retardant, phenylphosphonate-based compound (EHPP), is synthesized by alcoholysis and hydrazinolysis of phenylphosphonic dichloride, which is subsequently introduced to ethylene-vinyl-acetate (EVA) copolymer to improve its flame retardant performance .

- Methods of Application : The resultant compound was characterized by Fourier transform infrared (FTIR), 1 H NMR, 13 C NMR, and 31 P NMR .

- Results or Outcomes : The results show that 1 wt% EHPP can reduce peak heat release rate (PHRR) by 40%. Moreover, 2 wt% EHPP can increase LOI from 20.5% to 25.5% .

Surface Functionalisation of MgMn2O4

- Summary of Application : Phenylphosphonate surface functionalisation of MgMn2O4 with 3D open-channel nanostructures for composite slurry-coated cathodes of rechargeable magnesium batteries operated at room temperature .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Bioisosteric Groups

- Summary of Application : Phosphinic acids and derivatives are considered as bioisosteric groups. They are used to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations by alteration of chemo and physical properties .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Alkaline Hydrolysis

- Summary of Application : Sodium hydroxide is the most commonly used reagent in alkaline hydrolysis .

- Methods of Application : Alkaline hydrolysis is irreversible and less corrosive, but alkali-sensitive molecules can be damaged .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Biodegradable Nanocomposites

- Summary of Application : A set of novel biocompatible aliphatic–aromatic nanocomposites, including numerous acrylic acid-grafted poly (butylene carbonate-co-terephthalate) (g-PBCT) and organically-modified layered zinc phenylphosphonate (m-PPZn), were successfully synthesized via polycondensation and transesterification .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Phenylphosphonic Acid Disodium Salt should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

将来の方向性

Phosphonic acid, a functional group featuring two hydroxy moieties, one P=O double bond and one P–C bond, has been incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties . This suggests that Phenylphosphonic Acid Disodium Salt could have potential applications in various research fields including chemistry, biology, and physics .

特性

IUPAC Name |

disodium;dioxido-oxo-phenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQAMSDLZYQHMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500517 | |

| Record name | Disodium phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylphosphonic Acid Disodium Salt | |

CAS RN |

25148-85-0 | |

| Record name | Disodium phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

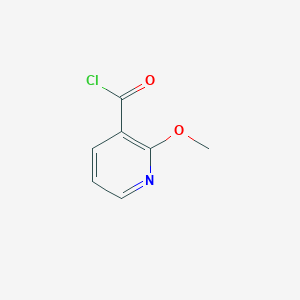

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)

![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)

![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)